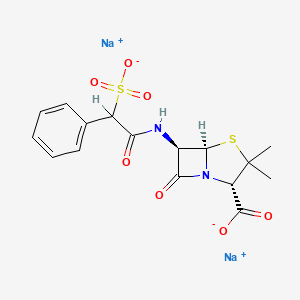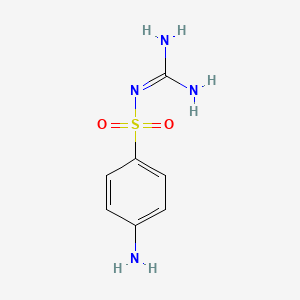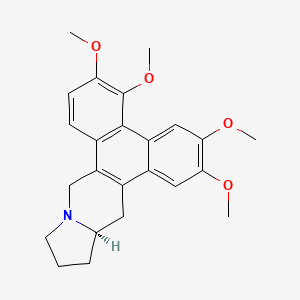
Tylocrebrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC60387, also known as Tylocrebrine, is a chemical compound with the molecular formula C24H27NO4 and a molecular weight of 393.483 g/mol . It is primarily recognized for its anticancer properties . This compound is derived from natural sources and has been studied for its potential therapeutic applications in various fields, including medicine and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tylocrebrine involves several steps, starting from the extraction of the natural precursor. The precursor undergoes a series of chemical reactions, including oxidation and reduction, to form the final compound. The specific reaction conditions, such as temperature, pressure, and solvents used, are optimized to achieve high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same chemical reactions as in the laboratory synthesis but is optimized for large-scale production. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions: Tylocrebrine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its therapeutic effects.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products:
Scientific Research Applications
Chemistry: It serves as a model compound for studying complex chemical reactions and developing new synthetic methodologies.
Biology: Tylocrebrine is used in biological research to investigate its effects on cellular processes and pathways.
Medicine: The compound has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of Tylocrebrine involves its interaction with specific molecular targets within cells. It binds to certain proteins and enzymes, disrupting their normal function and leading to cell death. The compound also affects various signaling pathways, including those involved in cell proliferation and apoptosis . These interactions make this compound a potent anticancer agent with potential therapeutic applications.
Comparison with Similar Compounds
Tylophorine: Another compound with similar anticancer properties.
Cryptopleurine: Known for its biological activities, including anticancer effects.
Phenanthroindolizidine Alkaloids: A class of compounds with structural similarities to Tylocrebrine.
Uniqueness: this compound stands out due to its specific molecular structure, which allows it to interact with unique targets within cells.
Properties
CAS No. |
6879-02-3 |
|---|---|
Molecular Formula |
C24H27NO4 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(13aR)-2,3,5,6-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine |
InChI |
InChI=1S/C24H27NO4/c1-26-20-8-7-15-19-13-25-9-5-6-14(25)10-16(19)17-11-21(27-2)22(28-3)12-18(17)23(15)24(20)29-4/h7-8,11-12,14H,5-6,9-10,13H2,1-4H3/t14-/m1/s1 |
InChI Key |
YFEPHJVWLFGWKH-CQSZACIVSA-N |
SMILES |
COC1=C(C2=C(C=C1)C3=C(CC4CCCN4C3)C5=CC(=C(C=C52)OC)OC)OC |
Isomeric SMILES |
COC1=C(C2=C(C=C1)C3=C(C[C@H]4CCCN4C3)C5=CC(=C(C=C52)OC)OC)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3=C(CC4CCCN4C3)C5=CC(=C(C=C52)OC)OC)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
6879-02-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tylocrebrinel; NSC-60387; NSC 60387; NSC60387. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




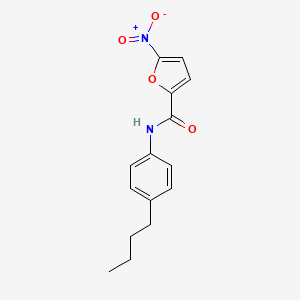
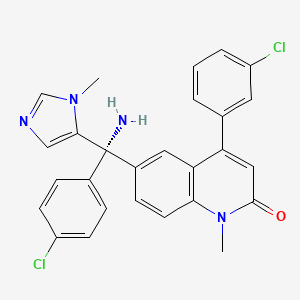
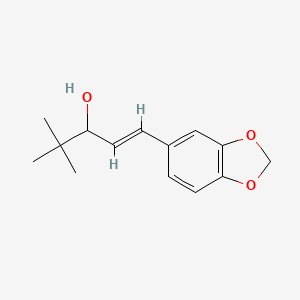
![4-[({N-[(4-Oxo-3,4-dihydro-1-phthalazinyl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B1682492.png)

![ethyl 2-[3-[(E)-(benzo[e][1]benzofuran-2-carbonylhydrazinylidene)methyl]-2-methylindol-1-yl]acetate](/img/structure/B1682494.png)
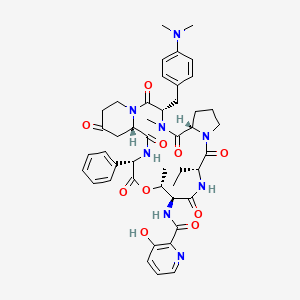

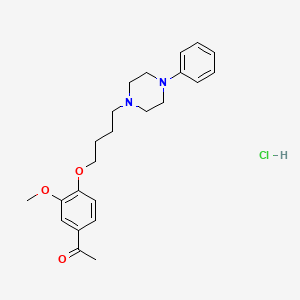
![(3S,10S,13R,14R,15S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,15-diol](/img/structure/B1682499.png)
